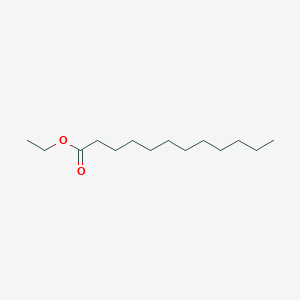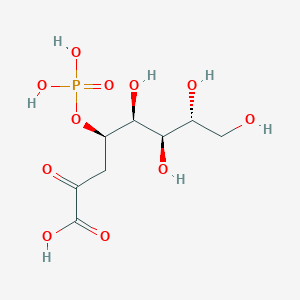
Ethyl dodecanoate
Descripción general
Descripción
Mecanismo De Acción
El mecanismo de acción del Éster Etílico del Ácido Láurico implica su interacción con las membranas celulares. Aumenta la permeabilidad de las membranas celulares, lo que puede mejorar la eficacia de otros compuestos, como los agentes antimicrobianos. Esta propiedad es particularmente útil en la terapia fotodinámica, donde ayuda en la fotoinactivación de las bacterias al aumentar la interacción de las especies reactivas de oxígeno con los componentes celulares .
Análisis Bioquímico
Biochemical Properties
Ethyl laurate plays a significant role in biochemical reactions, particularly in the synthesis of fatty acid ethyl esters. It is synthesized through the enzymatic action of lipases, such as Candida antarctica lipase B, which catalyzes the esterification of lauric acid with ethanol . The interaction between ethyl laurate and lipases is crucial for its production, and the enzyme’s activity is influenced by factors such as temperature, pH, and substrate concentration . Additionally, ethyl laurate can interact with other biomolecules, including proteins and cell membranes, due to its lipophilic nature .
Cellular Effects
Ethyl laurate has various effects on different types of cells and cellular processes. It can influence cell function by altering cell membrane fluidity and permeability, which can impact cell signaling pathways and gene expression . In particular, ethyl laurate has been shown to increase the permeability of intestinal epithelial cells by modulating tight junction proteins, such as claudin-5 . This alteration in cell permeability can affect nutrient absorption and drug delivery across the intestinal barrier . Furthermore, ethyl laurate can impact cellular metabolism by serving as a substrate for β-oxidation, leading to the production of energy in the form of ATP .
Molecular Mechanism
The molecular mechanism of ethyl laurate involves its interaction with various biomolecules and enzymes. Ethyl laurate can bind to lipases, facilitating the esterification process and the production of fatty acid ethyl esters . Additionally, ethyl laurate can modulate the activity of enzymes involved in lipid metabolism, such as acyl-CoA synthetase, which catalyzes the activation of fatty acids for β-oxidation . This interaction can lead to changes in gene expression related to lipid metabolism and energy production . Ethyl laurate’s lipophilic nature also allows it to integrate into cell membranes, affecting membrane fluidity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl laurate can change over time due to its stability and degradation. Ethyl laurate is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of lauric acid and ethanol . Long-term exposure to ethyl laurate can result in changes in cellular function, such as alterations in membrane permeability and enzyme activity . In in vitro studies, ethyl laurate has been shown to maintain its activity over extended periods, although its effectiveness may decrease with prolonged exposure .
Dosage Effects in Animal Models
The effects of ethyl laurate can vary with different dosages in animal models. At low doses, ethyl laurate is generally well-tolerated and can enhance nutrient absorption and drug delivery . At high doses, ethyl laurate may exhibit toxic effects, such as gastrointestinal irritation and liver toxicity . Threshold effects have been observed, where the beneficial effects of ethyl laurate are maximized at specific dosages, beyond which adverse effects become more prominent . These dosage-dependent effects highlight the importance of optimizing the concentration of ethyl laurate for therapeutic applications.
Metabolic Pathways
Ethyl laurate is involved in several metabolic pathways, primarily related to lipid metabolism. It can be hydrolyzed by esterases to produce lauric acid and ethanol, which can then enter various metabolic pathways . Lauric acid can undergo β-oxidation to produce acetyl-CoA, which enters the citric acid cycle for energy production . Ethyl laurate can also interact with enzymes such as acyl-CoA synthetase, which activates fatty acids for subsequent metabolic processes . These interactions can influence metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
Ethyl laurate is transported and distributed within cells and tissues through various mechanisms. Due to its lipophilic nature, ethyl laurate can easily diffuse across cell membranes and accumulate in lipid-rich compartments . It can also interact with transport proteins, such as fatty acid-binding proteins, which facilitate its transport within the cell . The distribution of ethyl laurate within tissues is influenced by factors such as lipid content and blood flow . In the bloodstream, ethyl laurate can be transported bound to lipoproteins, which aid in its distribution to various tissues .
Subcellular Localization
The subcellular localization of ethyl laurate is primarily within lipid-rich compartments, such as the endoplasmic reticulum and lipid droplets . Ethyl laurate can also be found in cell membranes, where it influences membrane fluidity and function . The localization of ethyl laurate within specific cellular compartments can affect its activity and function, as well as its interactions with other biomolecules . Post-translational modifications, such as acylation, can also influence the targeting and localization of ethyl laurate within the cell .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El Éster Etílico del Ácido Láurico se sintetiza típicamente mediante la esterificación del ácido láurico con etanol. Esta reacción está catalizada por un ácido, como el ácido sulfúrico. Las condiciones de reacción suelen implicar calentar la mezcla a alrededor de 70-80 °C para facilitar el proceso de esterificación .
Métodos de Producción Industrial: En entornos industriales, la producción del Éster Etílico del Ácido Láurico implica procesos de esterificación similares pero a mayor escala. La reacción se lleva a cabo en reactores donde se alimentan continuamente ácido láurico y etanol, y el éster se elimina continuamente para impulsar la reacción hasta su finalización. Se utilizan catalizadores como Amberlyst 15 para mejorar la eficiencia de la reacción .
Análisis De Reacciones Químicas
Tipos de Reacciones: El Éster Etílico del Ácido Láurico experimenta diversas reacciones químicas, que incluyen:
Transesterificación: Puede reaccionar con otros alcoholes para formar ésteres diferentes.
Reactivos y Condiciones Comunes:
Hidrólisis: Suele implicar agua y un ácido (p. ej., ácido clorhídrico) o una base (p. ej., hidróxido de sodio) como catalizadores.
Transesterificación: Implica otros alcoholes y un catalizador como el metóxido de sodio.
Principales Productos Formados:
Hidrólisis: Ácido láurico y etanol.
Transesterificación: Ésteres diferentes según el alcohol utilizado.
Aplicaciones Científicas De Investigación
El Éster Etílico del Ácido Láurico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como solvente y reactivo en la síntesis orgánica.
Biología: Se ha estudiado por sus propiedades antimicrobianas y sus efectos sobre las membranas celulares.
Comparación Con Compuestos Similares
El Éster Etílico del Ácido Láurico es similar a otros ésteres de ácidos grasos, como:
Laurato de Metilo: Un éster del ácido láurico y el metanol.
Palmitato de Etilo: Un éster del ácido palmítico y el etanol.
Oleato de Etilo: Un éster del ácido oleico y el etanol.
Singularidad: El Éster Etílico del Ácido Láurico es único debido a su longitud de cadena específica (12 átomos de carbono) y su olor suave, lo que lo hace particularmente adecuado para su uso en cosméticos y productos de cuidado personal. Sus propiedades antimicrobianas también lo hacen valioso en la conservación de alimentos y en aplicaciones médicas .
Propiedades
IUPAC Name |
ethyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2/h3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXKVMNBHPAILY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047044 | |
| Record name | Ethyl dodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless, oily liquid with a fruity, floral odour | |
| Record name | Ethyl dodecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033788 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Ethyl dodecanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/304/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
269.00 to 271.00 °C. @ 760.00 mm Hg | |
| Record name | Ethyl dodecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033788 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in ether, insoluble in water, 1ml in 9ml 80% ethanol (in ethanol) | |
| Record name | Ethyl dodecanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/304/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.858-0.863 | |
| Record name | Ethyl dodecanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/304/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
106-33-2 | |
| Record name | Ethyl dodecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecanoic acid, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl dodecanoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83467 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl dodecanoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dodecanoic acid, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl dodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl laurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL LAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F389D4MD5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl dodecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033788 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-10 °C | |
| Record name | Ethyl dodecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033788 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[[2-[2-[[2-[Bis(carboxymethyl)amino]-2-oxoethyl]-(2-tetradecanoyloxyethyl)amino]ethyl-(2-tetradecanoyloxyethyl)amino]acetyl]-(carboxymethyl)amino]acetic acid](/img/structure/B125824.png)
![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-bromo-2-chlorophenyl)propyl]acetamide](/img/structure/B125827.png)





